Cas no 1804829-17-1 (Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate structure
1804829-17-1 structure
商品名:Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate
CAS番号:1804829-17-1
MF:C9H7F4NO4
メガワット:269.149796724319
CID:4830987

Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate
    • インチ: 1S/C9H7F4NO4/c1-17-8(16)5-2-4(3-10)6(7(15)14-5)18-9(11,12)13/h2H,3H2,1H3,(H,14,15)
    • InChIKey: XYYQMZHIBNBVPP-UHFFFAOYSA-N
    • ほほえんだ: FCC1C=C(C(=O)OC)NC(C=1OC(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 438
  • トポロジー分子極性表面積: 64.599
  • 疎水性パラメータ計算基準値(XlogP): 1.4

Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029096928-1g
Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate
1804829-17-1 97%
1g
$1,549.60 2022-04-01

Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献

Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報

Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804829-17-1): A Comprehensive Overview

Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1804829-17-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of both fluoromethyl and trifluoromethoxy substituents, contribute to its distinctive chemical properties and make it a subject of intense study in drug discovery.

The molecular structure of Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate encompasses a pyridine core that is functionalized with hydroxyl, carboxylate, fluoromethyl, and trifluoromethoxy groups. This arrangement not only imparts a high degree of molecular complexity but also opens up numerous possibilities for interactions with biological targets. The fluoromethyl group is particularly noteworthy due to its ability to modulate metabolic pathways and enhance binding affinity, while the trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the reactivity and selectivity of the compound.

In recent years, there has been a surge in research focused on developing novel pyridine-based compounds for therapeutic purposes. The structural motifs present in Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate align well with the criteria for designing molecules with enhanced pharmacological activity. For instance, studies have shown that pyridine derivatives can exhibit potent effects on various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The specific combination of functional groups in this compound suggests potential applications in these areas.

The synthesis of Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate involves a series of multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoromethyl group often necessitates specialized synthetic methodologies to ensure high yield and purity. Similarly, the incorporation of the trifluoromethoxy group demands careful consideration to avoid unwanted side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The pharmacological profile of Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate has been explored through both in vitro and in vivo studies. Preliminary findings indicate that this compound exhibits promising activity against several disease models. For example, it has demonstrated inhibitory effects on key enzymes implicated in cancer cell proliferation and survival. Additionally, its interaction with specific receptors has been investigated for potential applications in treating neurological disorders. These preliminary results underscore the therapeutic potential of this compound and justify further detailed investigation.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The presence of fluorine atoms in molecules can lead to significant improvements in their pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation. In the case of Methyl 4-(fluoromethyl)-2-hydroxy-3-()pyridine-6-carboxylate, the fluorinated substituents are expected to enhance its stability and binding affinity to biological targets. This makes it a valuable candidate for further development into a novel therapeutic agent.

Ongoing research efforts are focused on optimizing the synthetic routes for Methyl 4-()pyridine-6-carboxylate to improve yield and scalability. Additionally, comprehensive pharmacological studies are being conducted to elucidate its mechanism of action and assess its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are playing a crucial role in advancing this research agenda.

The development of new drugs is a complex process that requires interdisciplinary collaboration across various scientific disciplines. Methyl 4-()pyridine-6-carboxylate exemplifies how advancements in synthetic chemistry can lead to the discovery of novel therapeutic entities with significant clinical implications. As research continues to uncover new applications for this compound, it holds promise for contributing to the treatment of various human diseases.

In conclusion, Methyl 4-()pyridine-6-carboxylate (CAS No. 1804829-17-1) is a structurally complex and functionally versatile compound with potential applications in pharmaceuticals. Its unique combination of functional groups makes it an attractive candidate for further development into a novel therapeutic agent. With continued research efforts aimed at optimizing its synthesis and evaluating its pharmacological properties, this compound is poised to make significant contributions to medical science.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd